2-Methyl-4-vinyl-1H-imidazole

Description

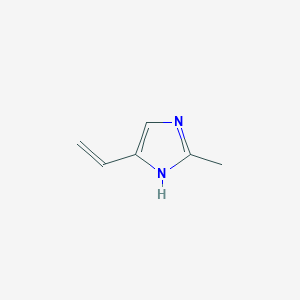

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N2 |

|---|---|

Molecular Weight |

108.14 g/mol |

IUPAC Name |

5-ethenyl-2-methyl-1H-imidazole |

InChI |

InChI=1S/C6H8N2/c1-3-6-4-7-5(2)8-6/h3-4H,1H2,2H3,(H,7,8) |

InChI Key |

GZRJJOOUEXCPKF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N1)C=C |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Methyl 4 Vinyl 1h Imidazole

Reactivity of the Vinyl Group in [4+2] Cycloaddition Reactions (Diels-Alder)

The vinyl group attached to the C4 position of the imidazole (B134444) ring enables the molecule to act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. acs.orgwikipedia.org This reactivity is a powerful tool for constructing complex polycyclic molecules. Research into 4-vinylimidazoles has shown them to be effective dienes that react with various dienophiles to form substituted tetrahydrobenzimidazoles. acs.org

Studies involving N-protected 4-vinylimidazoles and the dienophile N-phenylmaleimide (NPM) have demonstrated that these cycloadditions can proceed efficiently. nih.gov A significant finding is that these reactions can occur at room temperature, affording high yields of the initial cycloadduct as a single stereoisomer. nih.govresearchgate.net In certain solvents like benzene, the product may precipitate out of the solution, which simplifies isolation and prevents subsequent aromatization or retro-Diels-Alder reactions that can occur at higher temperatures. nih.gov

The reaction conditions, particularly concentration and temperature, have a notable impact on the reaction's success. For instance, increasing the concentration of reactants can significantly reduce reaction times and improve yields, even at room temperature. nih.gov While many dienophiles react well, some, like those that are not doubly activated, may require more forceful conditions, leading to aromatized products instead of the initial cycloadducts. nih.gov An investigation into substituents at the 2-position of the imidazole ring found that electron-donating groups, such as the methyl group in 2-Methyl-4-vinyl-1H-imidazole, are well-tolerated in these reactions. nih.gov

| N-Protecting Group | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzyl (Bn) | Benzene | Room Temp. | 4 days | 83 | nih.gov |

| Dimethyl aminosulfonyl (DMAS) | Benzene | Room Temp. | 4 days | 40 | nih.gov |

| 2-(trimethylsilyl)ethoxymethyl (SEM) | Benzene-d6 | Room Temp. | 10 days | 70 (NMR Yield) | nih.gov |

| Trityl | Benzene | 55 | 24 h | 76 | nih.gov |

Reactivity of the Imidazole Nitrogen Atoms (N-H acidity, basicity)

The imidazole ring of this compound contains two nitrogen atoms with distinct chemical properties. The pyrrole-type nitrogen (N1), which bears a hydrogen atom, is weakly acidic, while the pyridine-type nitrogen (N3) is basic due to its available lone pair of electrons.

The acidity of the N-H proton allows for its removal by a sufficiently strong base. The pKa for this proton in the parent imidazole is approximately 14.5. The substituents on the ring can influence this value; the electron-donating 2-methyl group is expected to slightly decrease the acidity (increase the pKa) compared to unsubstituted imidazole.

The N3 atom confers basic properties to the molecule. The pKa of the conjugate acid of imidazole is approximately 7.0. For 2-methylimidazole (B133640), this value increases to about 7.86, indicating that the methyl group enhances the basicity of the ring. nih.gov Therefore, this compound can be readily protonated by acids to form an imidazolium (B1220033) cation. This basicity is a key feature in its biological role in molecules like histidine and in its use as a ligand or catalyst. wikipedia.orgwikipedia.org

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Ring

Electrophilic Substitution: The imidazole ring is considered an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. globalresearchonline.net The substitution pattern is directed by the existing substituents. In imidazole, electrophilic attack typically occurs at the C4 or C5 positions. slideshare.net For this compound, the C2 and C4 positions are already substituted. The 2-methyl group is an activating, ortho-para directing group (directing to C5), making the C5 position the most likely site for electrophilic attack (e.g., nitration, halogenation, sulfonation). For example, nitration of 2-methylimidazole yields the 5-nitro derivative. wikipedia.org

Nucleophilic Substitution: Nucleophilic aromatic substitution on an electron-rich imidazole ring is generally difficult and requires specific conditions. globalresearchonline.net Such reactions are rare unless the ring is activated by strongly electron-withdrawing groups (like a nitro group) or if there is a good leaving group (like a halogen) present at a reactive position. globalresearchonline.netrsc.org For instance, studies on halogenoimidazoles have shown that a bromine atom at the C2 or C5 position can be displaced by nucleophiles, particularly when the ring is activated by a nitro group. rsc.org Without such activation, this compound is unlikely to undergo nucleophilic substitution on the ring itself.

Oxidation and Reduction Processes Involving the Chemical Compound

The oxidation and reduction of this compound can selectively target either the imidazole ring or the vinyl group, depending on the reagents and conditions.

Imidazole Ring: The imidazole ring is generally quite stable to oxidation and reduction. globalresearchonline.net However, under strong oxidizing conditions, the ring can be cleaved. For example, atmospheric oxidation initiated by hydroxyl radicals can lead to ring-opening. rsc.org

Vinyl Group: The vinyl group is more susceptible to standard oxidation and reduction reactions.

Reduction: The double bond of the vinyl group can be readily reduced to a single bond. A common method for this transformation is catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C). This reaction would convert this compound into 2-methyl-4-ethyl-1H-imidazole.

Oxidation: The vinyl group can undergo various oxidative transformations. Reaction with a peroxy acid like m-CPBA would lead to the formation of an epoxide, 2-methyl-4-(oxiran-2-yl)-1H-imidazole. More aggressive oxidation, such as ozonolysis (O₃) followed by a reductive workup, would cleave the double bond to yield 2-methyl-1H-imidazole-4-carbaldehyde. Oxidative desulfurization processes have also been studied using polyvinylimidazole as a catalyst support, highlighting the interaction of the imidazole moiety in redox processes. mdpi.com

Mechanistic Elucidation of Key Transformations of the Chemical Compound and its Derivatives

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Diels-Alder Reaction Mechanism: The [4+2] cycloaddition of 4-vinylimidazoles is a pericyclic reaction that is believed to proceed through a concerted mechanism. wikipedia.org To gain deeper insight into this process, Density Functional Theory (DFT) calculations have been employed to model the transition states for both intermolecular and intramolecular variants. nih.govnih.gov These computational studies help to rationalize the observed experimental outcomes, such as stereoselectivity (the preference for endo vs. exo products). DFT calculations can map the energy landscape of the reaction, evaluating the relative energies of the starting materials, transition states, and products for different pathways. nih.govresearchgate.net For example, calculations have shown a preference for the endo transition state in many cases, which aligns with experimental observations. nih.gov The models also help explain why certain substrates require higher temperatures to react, attributing it to factors like the loss of co-planarity and reduced electronic stabilization in the transition state. nih.gov

Substitution Mechanisms: Electrophilic substitution on the imidazole ring proceeds via a standard electrophilic aromatic substitution mechanism. This involves the initial attack of an electrophile on the electron-rich ring to form a resonance-stabilized cationic intermediate (a σ-complex or arenium ion), followed by the loss of a proton from the same carbon to restore aromaticity.

While direct nucleophilic substitution on the C-H bonds of the imidazole ring is not feasible, related mechanisms like the Vicarious Nucleophilic Substitution (VNS) have been applied to nitro-activated aromatic and heteroaromatic systems, allowing for the formal replacement of a hydrogen atom. organic-chemistry.org

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei.

¹H NMR and ¹³C NMR Spectral Analysis for Positional Assignments

¹H NMR Spectroscopy: The proton NMR spectrum of a vinyl-substituted methylimidazole provides distinct signals for the protons of the methyl group, the vinyl group, and the imidazole (B134444) ring. For the related compound, 2-methyl-1-vinyl-1H-imidazole, the ¹H NMR spectrum shows characteristic resonances. chemicalbook.com The methyl protons typically appear as a singlet in the upfield region. The vinyl group protons exhibit a more complex splitting pattern, usually an AMX or ABX system, due to geminal and cis/trans couplings. The protons on the imidazole ring itself will appear as distinct signals in the aromatic region of the spectrum. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in 2-Methyl-4-vinyl-1H-imidazole would give rise to a distinct signal. The carbon of the methyl group would be found at high field, while the sp² hybridized carbons of the imidazole ring and the vinyl group would resonate at lower fields. For substituted imidazoles, the chemical shifts of the ring carbons are sensitive to the nature and position of the substituents. researchgate.netspectrabase.com Tautomerization in imidazole derivatives can sometimes lead to peak broadening or the absence of certain signals in solution-state ¹³C NMR spectra. mdpi.com

| Assignment | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |

| Methyl (CH₃) | 2.2 - 2.5 | 12 - 15 |

| Imidazole Ring H | 6.8 - 7.5 | 115 - 140 |

| Vinyl (=CH₂) | 5.0 - 5.5 | 110 - 120 |

| Vinyl (=CH) | 6.0 - 6.5 | 125 - 135 |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound. This table is generated based on typical values for similar structural motifs.

Advanced NMR Techniques for Complex Structural Determination

For unambiguous assignment of all proton and carbon signals, especially in cases of spectral overlap, advanced 2D NMR techniques are employed. These experiments reveal correlations between nuclei and provide crucial connectivity information.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within the molecule, such as the protons of the vinyl group and their coupling to any adjacent ring protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the direct assignment of a proton's signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is invaluable for establishing the connectivity between different functional groups, for instance, connecting the methyl and vinyl substituents to the correct positions on the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is crucial for determining the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the imidazole ring (typically a broad band around 3100-3300 cm⁻¹), C-H stretching vibrations of the aromatic ring, vinyl group, and methyl group (around 2900-3100 cm⁻¹), C=C and C=N stretching vibrations of the vinyl group and imidazole ring (in the 1500-1650 cm⁻¹ region), and various bending vibrations in the fingerprint region (below 1500 cm⁻¹). mdpi.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching of the vinyl group and the breathing modes of the imidazole ring are often strong in the Raman spectrum. arizona.edu A comparative analysis of both IR and Raman spectra can aid in a more complete assignment of the vibrational modes of the molecule. arizona.edu

| Vibrational Mode | Expected IR Frequency (cm⁻¹) (Predicted) | Expected Raman Shift (cm⁻¹) (Predicted) |

| N-H Stretch | 3100 - 3300 (broad) | Weak or absent |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| C=C Stretch (Vinyl) | 1620 - 1680 | 1620 - 1680 (strong) |

| C=N/C=C Stretch (Ring) | 1500 - 1600 | 1500 - 1600 |

Table 2: Predicted Key Vibrational Frequencies for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of imidazole and its derivatives is well-documented. researchgate.net Common fragmentation pathways for substituted imidazoles involve the loss of substituents and cleavage of the imidazole ring. For this compound, one would expect to see fragment ions corresponding to the loss of a methyl radical (M-15), a vinyl group (M-27), and potentially cleavage of the imidazole ring leading to smaller charged fragments. nist.govresearchgate.net High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the molecular ion and its fragments, further confirming the molecular formula. mdpi.com

| Ion | m/z (Predicted) | Possible Identity |

| [M]⁺ | 108 | Molecular Ion |

| [M-CH₃]⁺ | 93 | Loss of methyl radical |

| [M-C₂H₃]⁺ | 81 | Loss of vinyl radical |

| 66 | Ring fragmentation | |

| 41 | Ring fragmentation |

Table 3: Predicted Mass Spectrometry Fragmentation for this compound.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov A successful single-crystal X-ray diffraction experiment on this compound would provide precise bond lengths, bond angles, and torsion angles. researchgate.net This data would unambiguously confirm the connectivity of the atoms and the positions of the methyl and vinyl substituents on the imidazole ring.

Furthermore, the crystal structure would reveal information about the intermolecular interactions, such as hydrogen bonding involving the imidazole N-H group, which dictates the packing of the molecules in the crystal lattice. core.ac.uk For many imidazole derivatives, the crystal structure is stabilized by a network of N-H···N hydrogen bonds, forming chains or more complex supramolecular architectures. najah.edunih.gov The planarity of the imidazole ring and the conformation of the vinyl substituent relative to the ring would also be precisely determined. acs.org

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the crystal. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |

| Bond Lengths | The precise distances between bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions. |

Table 4: Information Obtainable from X-ray Crystallography of this compound.

Computational and Theoretical Chemistry Investigations of 2 Methyl 4 Vinyl 1h Imidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to explore the electronic properties and reactivity of molecules. These calculations, grounded in the principles of quantum mechanics, allow for the detailed investigation of molecular orbitals and charge distribution, which are key determinants of a molecule's chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov DFT calculations are employed to determine the optimized geometry of 2-Methyl-4-vinyl-1H-imidazole, which corresponds to its most stable three-dimensional conformation at the lowest energy state. nih.gov

These calculations provide crucial data on the molecule's structural parameters. The key parameters obtained from a DFT geometry optimization are presented in the table below.

| Parameter Type | Description |

| Bond Lengths | The equilibrium distances between the nuclei of bonded atoms (e.g., C-C, C-N, C-H). |

| Bond Angles | The angles formed between three connected atoms, defining the molecule's shape. |

| Dihedral Angles | The angles between two planes, each defined by three atoms, which describe the rotation around bonds. |

| Ground State Energy | The total electronic energy of the molecule in its most stable, or ground, state. |

This information is vital for understanding the molecule's stability and provides the foundational geometry for further computational analyses, such as frequency calculations or reaction modeling.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the chemical reactivity of molecules. nih.gov This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.govajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap indicates high stability and low chemical reactivity, whereas a small gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Analysis of the HOMO and LUMO energy levels for this compound allows for the prediction of its behavior in various chemical reactions.

Table of Global Reactivity Descriptors Derived from HOMO-LUMO Energies:

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. irjweb.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. irjweb.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a measure of polarizability. irjweb.com |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. ajchem-a.com |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | A measure of the energy lowering of a system when it accepts electrons. irjweb.com |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govuni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, using a color spectrum to represent different potential values. researchgate.net

For this compound, the MEP map would reveal the regions of positive and negative electrostatic potential.

Red Regions : Indicate areas of negative potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like nitrogen. nih.govuni-muenchen.de

Blue Regions : Indicate areas of positive potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly the N-H proton of the imidazole (B134444) ring. nih.gov

Green Regions : Represent areas of neutral or near-zero potential.

This visual representation of charge distribution provides intuitive insights into intermolecular interactions and the preferred sites for chemical reactions. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its dynamic behavior and intermolecular interactions with surrounding molecules, such as solvent molecules or other chemical species. researchgate.net

Modeling of Reaction Pathways, Transition States, and Mechanistic Insights

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. By modeling the reaction pathways for this compound, researchers can gain a deeper understanding of how it participates in chemical transformations. These studies involve identifying the structures of reactants, products, and any intermediates that form during the reaction. researchgate.net

A crucial aspect of this modeling is the location and characterization of transition states—the highest energy points along the reaction coordinate that connect reactants to products. The energy difference between the reactants and the transition state is the activation energy, which is a key factor in determining the reaction rate. By mapping out the potential energy surface of a reaction, computational methods can provide valuable mechanistic insights, helping to elucidate the step-by-step process of bond breaking and formation. researchgate.netmdpi.com

Theoretical Prediction of Spectroscopic Parameters

Quantum chemical calculations can be used to predict various spectroscopic properties of this compound, which are essential for its characterization. Theoretical calculations can provide vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netdoaj.org

Vibrational Spectroscopy : DFT calculations can predict the vibrational frequencies and intensities of the molecule. researchgate.net The calculated infrared (IR) and Raman spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as stretching and bending of bonds. researchgate.net

NMR Spectroscopy : Theoretical methods can also compute NMR chemical shifts (for ¹H and ¹³C nuclei) and spin-spin coupling constants. sonar.ch Comparing these calculated values with experimental NMR spectra helps to confirm the molecular structure and assign specific resonances to the correct atoms in the molecule. researchgate.netsonar.ch

This synergy between theoretical prediction and experimental measurement is a powerful approach for the unambiguous structural elucidation of complex molecules. doaj.org

In Silico Structural and Conformational Analysis

Computational and theoretical chemistry provides powerful tools for investigating the structural and conformational properties of molecules at the atomic level. For this compound, in silico methods such as Density Functional Theory (DFT) are employed to predict its most stable three-dimensional structure and to explore the various conformations it can adopt. These studies are crucial for understanding the molecule's reactivity, intermolecular interactions, and potential applications.

Detailed computational analyses of imidazole derivatives have been conducted, offering insights that can be contextualized for this compound. For instance, the structural parameters of related imidazole compounds are often calculated to serve as a basis for comparison.

Structural Parameters:

For example, in a study of a hexa(1-vinylimidazole)Ni(II) perchlorate (B79767) complex, the molecular structure in the ground state was calculated using DFT methods with 6-31G(d) and LanL2DZ basis sets. researchgate.net Such studies provide a foundation for understanding the electronic and geometric properties of the vinylimidazole moiety.

A representative table of theoretically calculated structural parameters for a generic substituted imidazole is presented below to illustrate the type of data obtained from such analyses.

Table 1: Theoretical Geometric Parameters of a Substituted Imidazole Derivative | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | N1-C2 | 1.34 | C5-N1-C2 | 108.5 | C4-C5-N1-C2 | 0.5 | | C2-N3 | 1.32 | N1-C2-N3 | 111.0 | N3-C4-C5-N1 | -0.5 | | N3-C4 | 1.38 | C2-N3-C4 | 107.0 | C2-N3-C4-C5 | 0.2 | | C4-C5 | 1.37 | N3-C4-C5 | 107.5 | C5-N1-C2-N3 | -0.2 | | C5-N1 | 1.37 | C4-C5-N1 | 106.0 | - | - | Note: This data is illustrative and based on general findings for substituted imidazoles, not specifically this compound.

Conformational Analysis:

Conformational analysis involves identifying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the rotation around the single bond connecting the vinyl group to the imidazole ring is of particular interest. This rotation gives rise to different conformers with varying energies.

Computational methods can map the potential energy surface (PES) by systematically changing the dihedral angle of the vinyl group relative to the imidazole ring. This analysis helps to identify the most stable conformer (the one with the lowest energy) and any energy barriers between different conformations. The stability of different conformers is influenced by steric hindrance and electronic effects.

In related research on other imidazole derivatives, conformational analysis has been achieved using potential energy scans for different rotatable bonds to obtain the lowest energy conformer. researchgate.net For complex molecules, identifying the most stable conformer or a set of low-lying conformers is essential for accurate theoretical calculations. acs.org

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C3-C4-C6=C7) | Relative Energy (kcal/mol) |

|---|---|---|

| Planar (syn) | 0° | 0.0 (most stable) |

| Skew | 90° | 2.5 (transition state) |

| Planar (anti) | 180° | 0.2 |

Note: This data is hypothetical and for illustrative purposes to demonstrate the output of a conformational analysis.

The planarity of the vinyl group with respect to the imidazole ring is a key factor in determining the electronic properties of the molecule, as it can affect the extent of π-conjugation between the two moieties. Computational studies on similar vinyl-substituted heterocyclic compounds often show that planar or near-planar conformations are energetically favored.

Applications in Polymer Chemistry and Advanced Materials Science

The Chemical Compound as a Monomer in Polymer Synthesis

2-Methyl-4-vinyl-1H-imidazole serves as a versatile building block for a wide range of polymeric materials. Its vinyl group allows it to participate in various polymerization reactions, while the substituted imidazole (B134444) ring imparts specific chemical and physical properties to the resulting polymers.

The controlled radical polymerization of vinylimidazoles has historically been challenging. researchgate.netrsc.org However, recent advancements, particularly in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have enabled the synthesis of well-defined poly(vinylimidazoles) with controlled molecular weights and low dispersity. researchgate.netrsc.org A key strategy for the successful RAFT polymerization of 1-vinylimidazole (B27976) (1VIM), a close structural isomer, involves the use of acetic acid as a specialized solvent. researchgate.netrsc.org Acetic acid serves a dual purpose: it provides a homogeneous reaction medium and protonates the imidazole ring, which is thought to stabilize the propagating radicals during polymerization. researchgate.netrsc.org This approach allows for a linear, pseudo-first-order polymerization behavior and the creation of block copolymers. researchgate.netrsc.org

Different RAFT agents, such as xanthates and dithiocarbamates, have been proven effective for controlling the polymerization of N-vinylimidazolium salts, achieving polymers with relatively low polydispersities (Mw/Mn < 1.4). nih.gov These controlled radical polymerization techniques are crucial for designing complex polymer architectures and functional materials. While specific studies on the Nitroxide-Mediated Polymerization (NMP) of this compound are not prevalent, the success with related vinyl monomers suggests its potential applicability.

This compound can be copolymerized with a variety of other vinyl monomers to tailor the properties of the final material. This process allows for the incorporation of the imidazole functionality into a wide range of polymer backbones. For instance, the related monomer 2-methyl-1-vinylimidazole (B1346594) has been copolymerized in bulk with other vinyl monomers using AIBN as an initiator. researchgate.net

Copolymerization of vinylimidazoles is a common strategy to create functional polymers. Examples include:

Copolymerization with N-vinylpyrrolidone: This creates water-soluble copolymers that act as color transfer inhibitors in detergent formulations. wikipedia.org A patent describes the copolymerization of 1-vinyl-2-methylimidazole with vinylpyrrolidone. google.com

Copolymerization with Acrylonitrile (B1666552): Radical-initiated solution copolymerization of N-vinylimidazole and acrylonitrile has been conducted to produce copolymers whose composition can be controlled by the monomer feed ratio.

Copolymerization with Fluorinated Monomers: A fluorous amphiphilic copolymer has been synthesized via the copolymerization of vinyl imidazole and 1H,1H,2H-Perfluoro-1-octene, resulting in a material with high hydrophobicity. researchgate.net

These examples demonstrate the broad applicability of copolymerization to integrate the properties of methyl-substituted vinylimidazoles into diverse polymer systems.

A significant application of this compound is in the synthesis of poly(ionic liquids) (PILs). This is typically achieved by first quaternizing the imidazole nitrogen to form a vinylimidazolium salt, which then acts as an ionic liquid monomer.

A notable example is the synthesis of polymers from 1-butyl-2,3-dimethyl-4-vinylimidazolium salts. mdpi.com The process begins with the synthesis of the neutral monomer, 2-methyl-4-vinylimidazole, which is then quaternized with an alkyl halide (e.g., butyl bromide) to form the vinylimidazolium monomer. This monomer can then be polymerized. mdpi.com Subsequent anion exchange reactions (e.g., with salts containing triflate or TFSI⁻ anions) can be performed on the polymer to produce a trio of PILs with different counter-ions. mdpi.com

The substitution at the 2-position of the imidazolium (B1220033) ring has been found to significantly impact the thermal properties of the resulting PILs. It increases the distance between the cation and anion, which can reduce the influence of the anion type on the glass transition temperature (Tg). mdpi.com This is in contrast to PILs without a 2-methyl substituent, where the Tg varies significantly with the counter-ion. mdpi.com

| Polymer | Counter-ion | Glass Transition Temperature (Tg-mid) |

|---|---|---|

| Poly(1-butyl-2,3-dimethyl-4-vinylimidazolium) | CF₃SO₃⁻ | 98 °C |

| Poly(1-butyl-2,3-dimethyl-4-vinylimidazolium) | (CF₃SO₂)₂N⁻ | 99 °C |

| Poly(1-butyl-2,3-dimethyl-4-vinylimidazolium) | PF₆⁻ | 84 °C |

| Poly(1-ethyl-3-methyl-4-vinylimidazolium) | CF₃SO₃⁻ | 153 °C |

| Poly(1-ethyl-3-methyl-4-vinylimidazolium) | (CF₃SO₂)₂N⁻ | 88 °C |

| Poly(1-ethyl-3-methyl-4-vinylimidazolium) | PF₆⁻ | 200 °C |

This table contrasts the glass transition temperatures of a PIL with a methyl group at the 2-position (Poly(1-butyl-2,3-dimethyl-4-vinylimidazolium)) against a similar PIL without the 2-methyl group, demonstrating the impact of substitution on thermal properties. Data sourced from mdpi.com.

Polymer Functionalization and Derivatization Strategies

Polymers derived from this compound can be further modified through functionalization and derivatization to introduce new properties or reactive sites. The pendant imidazole group is the primary site for such modifications.

One common strategy is grafting , where chains of poly(vinylimidazole) are grown from or attached to another polymer backbone. For example, vinyl imidazole has been grafted onto carboxymethyl starch to create a material with enhanced thermal stability and a high adsorption capacity for phenol (B47542). eeer.org Similarly, post-polymerization modification can be used to introduce specific functional groups. Poly(1-vinylimidazole) has been successfully aminated to create a pH-sensitive, water-soluble polymer capable of acting as a DNA carrier for gene delivery. nih.gov The introduction of aminoethyl groups provides an anchor for DNA, while the imidazole groups offer pH-responsive membrane-disruptive capabilities. nih.gov

Another approach involves modifying other polymers with imidazole-containing molecules. Poly(vinyl alcohol) (PVA), for instance, can be functionalized through its hydroxyl groups. nih.gov Novel synthesis routes have been developed to graft PVA with imidazole-based fluorinated protic ionic liquids, creating materials with potential applications as proton exchange membranes.

Integration into Functional Membrane Systems (e.g., Proton Exchange Membranes)

The imidazole ring's ability to participate in proton transport makes polymers containing this moiety highly suitable for functional membrane systems, particularly proton exchange membranes (PEMs) for fuel cells operating at high temperatures. nih.govcore.ac.uk

Polymers containing vinylimidazole can be integrated into membranes through several methods:

Grafting: Composite PEMs have been prepared by radiation-induced grafting of 1-vinylimidazole (1-VIm) and 4-vinyl pyridine (B92270) (4-VP) onto poly(ethylene-co-tetrafluoroethylene) (ETFE) films. nih.gov After doping with phosphoric acid, these membranes show enhanced proton conductivity, making them promising for high-temperature PEM fuel cells. nih.gov The imidazole rings, along with pyridine groups, create a network that facilitates proton hopping. nih.gov

Poly(ionic liquid) Membranes: PILs derived from vinylimidazolium salts can be fabricated into permselective membranes. nih.gov UV-polymerization of vinylalkylimidazolium bromide ionic liquids creates free-standing membranes where properties like flux and mechanical stability can be tuned by altering the alkyl side chains. nih.gov These charged membranes have shown high retention rates for charged molecules while allowing neutral compounds to pass. nih.gov

Architectural Control in Polymer Synthesis (e.g., nanogels, crosslinked systems)

Control over the polymer architecture allows for the creation of advanced materials like nanogels and crosslinked systems with specific functionalities. This compound can be incorporated into these structures to introduce stimuli-responsive and functional properties.

Crosslinked Systems: Crosslinked poly(vinyl imidazole) can be synthesized by including a crosslinking agent, such as ethylene (B1197577) glycol dimethacrylate (EGDMA) or divinylbenzene (B73037) (DVB), during free-radical polymerization. acs.orgmdpi.commdpi.com This creates a three-dimensional polymer network. mdpi.com These crosslinked polymers have been used as reusable catalysts and as efficient sorbents for solid-phase extraction. acs.orgmdpi.com The choice of crosslinker has been shown to significantly influence the extraction efficiencies of these materials. mdpi.com

Nanogels: Nanogels are nano-sized, water-soluble crosslinked polymer networks that are promising vehicles for imaging and therapeutic delivery. nih.gov Poly(vinyl imidazole)-based hydrogels and nanogels can be prepared by simultaneous polymerization and crosslinking, for instance, through gamma irradiation or by using a chemical crosslinker like N,N'-methylenebisacrylamide. researchgate.net The imidazole groups within the hydrogel network can be protonated, making the swelling behavior sensitive to pH. researchgate.net This responsiveness allows for the controlled release of encapsulated molecules, making these nanogels smart materials for various biomedical applications. nih.gov

Catalytic Applications of 2 Methyl 4 Vinyl 1h Imidazole and Its Derivatives

Role as a Ligand in Metal-Catalyzed Reactions

The imidazole (B134444) ring is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. The nitrogen atoms of the imidazole ring can act as σ-donors, and the π-system of the ring can also participate in metal-ligand interactions. This coordination ability is central to the role of imidazole derivatives in catalysis, where they can modulate the electronic and steric properties of a metal center, thereby influencing its catalytic activity and selectivity.

In the context of 2-Methyl-4-vinyl-1H-imidazole, the methyl group at the 2-position can introduce steric hindrance around the metal center, which can be beneficial for controlling selectivity in certain reactions. The vinyl group at the 4-position offers a site for immobilization onto a solid support, enabling the development of heterogeneous catalysts. The coordination of vinylimidazole ligands to metal centers like platinum and gold has been studied, revealing that coordination can occur either through the imidazole nitrogen or the vinyl group, depending on the reaction conditions and the metal precursor. uef.fi

Metal complexes featuring imidazole-based ligands are instrumental in a variety of catalytic transformations. For instance, copper(II) complexes with monodentate 2-substituted benzimidazoles have been synthesized and characterized, demonstrating the coordination of the imidazole nitrogen to the metal center. rsc.org While specific studies on the catalytic activity of discrete this compound metal complexes are not extensively documented, the behavior of analogous 2-methylimidazole (B133640) complexes provides valuable insights. For example, mixed-ligand copper(II) iminodiacetates containing 2-methylimidazole have been shown to be active catalysts for the oxidation of cyclohexane. mdpi.com In these complexes, the 2-methylimidazole ligand coordinates to the copper center, influencing the catalytic performance. mdpi.com

The imidazole moiety is also a key component in the structure of N-heterocyclic carbenes (NHCs), which are powerful ligands for a variety of metal-catalyzed reactions, including cross-coupling and metathesis. While not directly involving this compound as a ligand, this highlights the broad utility of the imidazole scaffold in designing effective ligands for catalysis.

Applications in Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants are in the same phase, which often leads to high activity and selectivity. Imidazole derivatives are widely employed as ligands in homogeneous catalytic systems. The electronic and steric properties of the imidazole ligand can be fine-tuned by modifying the substituents on the imidazole ring, thereby optimizing the performance of the catalyst for a specific reaction.

While detailed research findings on the direct application of this compound as a ligand in homogeneous catalysis are limited in publicly available literature, the principles can be inferred from related systems. For instance, the vinyl group of a vinylimidazole can participate in catalytic cycles or be used to anchor the complex in a biphasic system for easier catalyst recovery.

One area where vinylimidazole derivatives have potential is in cross-coupling reactions. A general and selective palladium-catalyzed cross-coupling of aromatic boronic acids with vinyl-imidazoles has been disclosed. researchgate.net This type of reaction is fundamental in organic synthesis for the formation of carbon-carbon bonds.

The following table summarizes a hypothetical application of a this compound-metal complex in a generic cross-coupling reaction, based on known reactivities of similar compounds.

| Catalyst System | Reaction Type | Substrate 1 | Substrate 2 | Product | Key Features |

|---|---|---|---|---|---|

| [PdCl2(this compound)2] | Suzuki-Miyaura Cross-Coupling | Aryl Halide | Arylboronic Acid | Biaryl | The imidazole ligand stabilizes the palladium center and influences the reaction kinetics and yield. |

Applications in Heterogeneous Catalysis

Heterogeneous catalysts are in a different phase from the reactants, which offers significant advantages in terms of catalyst separation and recycling. The vinyl group of this compound makes it an excellent monomer for the synthesis of polymer-supported catalysts. iupac.org By polymerizing this compound, or copolymerizing it with other monomers, a solid support material is created that has imidazole units covalently attached. These imidazole units can then be used to chelate metal ions, creating a heterogeneous catalyst.

Poly(vinyl imidazole)s have garnered interest for a range of applications, including catalysis. rsc.org For example, a poly(acrylic acid-co-vinyl imidazole) hydrogel has been used as a support for palladium nanoparticles, creating a highly effective and reusable catalyst for Tsuji–Trost and Suzuki reactions in aqueous media. mdpi.com In this system, the vinyl imidazole component of the polymer plays a crucial role in immobilizing the palladium species. mdpi.com

The performance of such polymer-supported catalysts can be exceptional. For instance, the aforementioned P(AA-co-VI)@Pd catalyst demonstrated high yields in the Suzuki reaction in a short reaction time.

| Catalyst | Reaction | Yield (%) | Reaction Time (h) | Solvent | Reference |

|---|---|---|---|---|---|

| P(AA-co-VI)@Pd | Suzuki Reaction | 99 | 1 | Water | mdpi.com |

The synthesis of such heterogeneous catalysts typically involves the polymerization of the vinylimidazole monomer, followed by the introduction of the metal precursor. The resulting material combines the advantages of homogeneous catalysis (well-defined active sites) with the practical benefits of heterogeneous catalysis.

Development of Chiral Imidazole Ligands for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov The design of effective chiral ligands is central to the success of asymmetric catalysis. nih.gov Imidazole-containing molecules have been used as scaffolds for the development of chiral ligands. By introducing chiral substituents to the imidazole ring or by incorporating the imidazole moiety into a larger chiral framework, it is possible to create ligands that can induce high levels of enantioselectivity in metal-catalyzed reactions.

While there is no specific mention in the searched literature of chiral ligands derived directly from this compound, the principles of chiral ligand design can be applied to this molecule. The vinyl group could be functionalized to introduce a chiral center, or a chiral auxiliary could be attached to the imidazole ring.

For instance, imidazole-based bi- and tridentate nitrogen ligands have been synthesized and applied in asymmetric catalysis. nih.gov These ligands, which incorporate motives from essential α-amino acids, demonstrate the potential of the imidazole scaffold in creating effective chiral environments around a metal center. nih.gov

The development of chiral catalysts often involves the synthesis of a library of ligands with systematic variations in their structure to find the optimal ligand for a particular transformation. The modular nature of imidazole chemistry makes it well-suited for this approach.

The following table presents a conceptual overview of how a chiral ligand derived from this compound could be applied in asymmetric catalysis.

| Chiral Ligand Concept | Metal | Asymmetric Reaction | Potential Outcome |

|---|---|---|---|

| Chiral group attached to the vinyl moiety of this compound | Rhodium | Asymmetric Hydrogenation | Enantiomerically enriched product |

| Chiral substituent at the N-1 position of the imidazole ring | Palladium | Asymmetric Allylic Alkylation | High enantiomeric excess |

Investigations of Biological Interactions and Mechanistic Insight in Vitro and in Silico Research

Molecular Recognition and Binding Mechanisms (e.g., π-π interactions, metal coordination)

The imidazole (B134444) ring, a core component of 2-methyl-4-vinyl-1H-imidazole, is a versatile scaffold for molecular interactions. Its binding mechanisms are dictated by its electronic properties and three-dimensional structure. The imine nitrogen (HC=N-CH) is basic and serves as the primary site for binding to metal ions, acting as a pure sigma-donor ligand. wikipedia.org This characteristic allows imidazole derivatives to form stable coordination complexes with various transition metals. wikipedia.org

Studies on 1-vinylimidazole (B27976) have demonstrated its ability to coordinate with metal centers like platinum and gold. uef.fi Depending on the reaction conditions, the coordination can occur through the imidazole nitrogens or the vinyl group. uef.fi For instance, poly(N-vinyl imidazole) has been shown to form complexes with bivalent transition metal ions where one metal ion is coordinated by four polymer rings. researchgate.net Similarly, benzimidazole derivatives form non-chelated complexes with copper(II) and nickel(II), where the metal ion is linked directly to the tertiary nitrogen atom of the imidazole ring. jocpr.com

Beyond metal coordination, non-covalent interactions such as π-π stacking are crucial for the molecular recognition of imidazole derivatives. These interactions occur between the aromatic π-systems of the imidazole ring and other aromatic moieties, such as another imidazole ligand or a biological receptor. mdpi.com The anti-parallel π-stacking of imidazole ligands can result in significant dimerization energy (e.g., -7.4 kcal/mol), indicating a strong overlap of the π-systems. mdpi.com These aromatic interactions play a critical role in biological recognition processes, including ligand-protein binding. mdpi.com

In Vitro Studies on Cellular Responses (e.g., antiproliferative activity against cell lines, without therapeutic claims)

A significant body of in vitro research has investigated the effects of imidazole derivatives on the proliferation of various cell lines. These studies provide insights into the cellular responses elicited by this class of compounds.

For example, a series of 2,4,5-triphenyl-1H-imidazole derivatives were evaluated for their antiproliferative activity against human non-small cell lung carcinoma (A549) cell lines. semanticscholar.orgimedpub.com One particular compound, 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol (B47542), was identified as a promising inhibitor of cancer cell growth, demonstrating an IC₅₀ value of 15 μM and inhibiting 90.33% of the total cell population. semanticscholar.orgimedpub.com Other derivatives in the same study also showed significant growth inhibitory effects. imedpub.com

Similarly, piperazine-tagged nitroimidazole derivatives have been assessed against a panel of human cancer cell lines, including MCF-7 (breast), PC3 (prostate), and HepG2 (liver). aabu.edu.jo Compounds within this series demonstrated potent antiproliferative activity, with IC₅₀ values as low as 5.6 μM against the HepG2 cell line. aabu.edu.jo In another study, novel thiadiazole-imidazole derivatives showed moderate to high anticancer activity against the liver carcinoma cell line HEPG2-1. nih.gov

The antiproliferative effects are not limited to anticancer research. The related compound 2-nitro-1-vinyl-1H-imidazole has been evaluated for its antiparasitic activity against Trypanosoma cruzi, showing an IC₅₀ value of 4.8 μM on amastigotes with low cytotoxicity against host LLC-MK2 cells. mdpi.comresearchgate.net

| Compound Type | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol | A549 (Human Lung Carcinoma) | 15 μM | imedpub.com |

| Piperazine-tagged imidazole derivative (Compound 7) | HepG2 (Human Liver Carcinoma) | 5.6 μM | aabu.edu.jo |

| Piperazine-tagged imidazole derivative (Compound 7) | MCF-7 (Human Breast Adenocarcinoma) | 32.1 μM | aabu.edu.jo |

| 2-nitro-1-vinyl-1H-imidazole | T. cruzi amastigotes | 4.8 μM | mdpi.comresearchgate.net |

| Tri-aryl Imidazole-Benzene Sulfonamide Hybrid (Compound 5g) | Generic Cancer Cell Line | GI₅₀ = 2.3 μM | nih.gov |

| Tri-aryl Imidazole-Benzene Sulfonamide Hybrid (Compound 5b) | Generic Cancer Cell Line | GI₅₀ = 2.8 μM | nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Docking studies of imidazole derivatives have been performed against a variety of biological targets. For instance, simulations of imidazole-phenothiazine hybrids with cancer-related receptors like EGFR and VEGFR2 revealed hydrogen bonding with specific residues such as ASP831, with binding energies ranging from -5.93 to -7.23 kcal/mol. nih.gov In another study, newly designed piperazine-tagged imidazole derivatives were shown to bind to a hydrophobic pocket of their target with high affinity. aabu.edu.jo

For antimicrobial applications, docking studies of imidazole derivatives with the enzyme glutamine:fructose-6-phosphate amidotransferase (GlcN-6-P) synthase showed that the compounds have a strong affinity for the active site. researchgate.net Similarly, 1,2-disubstituted benzimidazole compounds have been docked with lung cancer protein (PDB ID: 1M17) and colon cancer antigen proteins (PDB ID: 2HQ6), with one compound showing a binding affinity of -6.6 kcal/mol. nih.gov These in silico results often correlate well with experimental findings, helping to explain the observed biological activity. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding (excluding pharmacological efficacy)

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For imidazole derivatives, SAR analyses have revealed key structural features that govern their interactions with biological systems.

The substitution pattern on the imidazole ring is a critical determinant of activity. Pharmacophoric examination shows that the imidazole core can act as an aromatic ring or a hydrophobic center depending on its substituents. tci-thaijo.org For example, in a series of antifungal imidazole derivatives, the presence of a benzyl or n-butyl group at the R moiety resulted in high antifungal activity, whereas an OMeC₆H₄ substituent led to moderate activity. nih.gov

In the context of antiviral research, SAR studies of imidazole–coumarin conjugates found that activity against the Hepatitis C virus was enhanced by having a hydrogen atom at the N(1) position of the imidazole nucleus and a substituent like Cl, F, Br, or OMe on the coumarin nucleus. mdpi.com Furthermore, for antitubercular nitroimidazoles, key features for aerobic activity include the preference for a 4-nitroimidazole over a 5-nitroimidazole, the nature of the substituent at the 2-position, and a conformationally rigid bicyclic system. nih.gov These studies highlight that specific substitutions can significantly alter the potency and selectivity of imidazole-based compounds by modifying their electronic and steric properties, which in turn affects their binding to biological targets. mdpi.com

Computational Approaches to Biological Activity Prediction (e.g., ADMET, excluding toxicity profiles)

In silico computational tools are increasingly used in early-stage drug discovery to predict the biological activity and pharmacokinetic properties of new chemical entities, a process often referred to as ADMET (Absorption, Distribution, Metabolism, and Excretion) prediction. nih.govnih.gov These methods allow for the rapid screening of virtual libraries of compounds, prioritizing those with favorable predicted profiles for synthesis and further testing. audreyli.com

For imidazole derivatives, computational models have been employed to predict properties like lipophilicity (Log p), drug-likeness, and oral bioavailability. mdpi.commdpi.com For example, a study on a set of distinct imidazole derivatives used SwissADME to predict their ADMET properties. The predicted Log p values for thiophenyl–imidazole compounds ranged from 4.9 to 6.06, while those for pyridyl–imidazoles ranged from 2.39 to 4.64. mdpi.com

These computational approaches help researchers to understand the potential of a chemical scaffold to cross physiological barriers and be absorbed by the body. nih.gov By evaluating ADME properties early in the research process, scientists can refine the design of new imidazole derivatives to improve their potential as biologically active agents, independent of their toxicity profiles. audreyli.commdpi.com

Future Research Trajectories and Unexplored Dimensions

Development of Novel and Efficient Synthetic Routes for the Chemical Compound

The synthesis of substituted imidazoles is a well-established field, yet the specific preparation of 2-Methyl-4-vinyl-1H-imidazole presents avenues for significant improvement in efficiency, selectivity, and sustainability. Future research will likely focus on moving beyond traditional multi-step procedures towards more elegant and direct synthetic strategies.

Key areas for exploration include:

Catalyst-Free Cyclization Reactions: Inspired by methods developed for other disubstituted imidazoles, catalyst-free [3+2] cyclization reactions could offer a streamlined route. acs.org Investigating the reaction between amidines and specifically synthesized vinyl azides under mild conditions could lead to high-yield, site-selective synthesis of the target compound, avoiding the need for metal catalysts. acs.org

Palladium-Catalyzed Cross-Coupling: Techniques such as the oxidative Heck cross-coupling, which has been successfully applied to other vinyl-imidazoles, could be tailored for this specific isomer. researchgate.net Research into optimizing palladium catalysts and reaction conditions to couple a vinyl group selectively at the C-4 position of 2-methylimidazole (B133640) would be a primary objective. This approach may provide a high degree of functional group tolerance. researchgate.net

Direct Dehydrogenation Methods: The development of methods for the direct dehydrogenation of 2-methyl-4-ethyl-1H-imidazole would represent a highly atom-economical route. This would involve screening for effective and selective catalysts (e.g., heterogeneous metal or metal oxide catalysts) that can facilitate the C-H activation and subsequent formation of the vinyl group without affecting the imidazole (B134444) core.

| Synthetic Strategy | Potential Starting Materials | Key Research Focus | Anticipated Advantages |

|---|---|---|---|

| Catalyst-Free [3+2] Cyclization | Acetamidine, Substituted Vinyl Azide | Optimization of reaction conditions (solvent, temperature) for regioselectivity. | High yields, mild conditions, avoids metal catalysts. acs.org |

| Palladium-Catalyzed Cross-Coupling | 2-Methyl-4-halo-1H-imidazole, Vinylboronic acid or Vinyl-stannane | Development of tailored ligands and base-free conditions to enhance reactivity and selectivity. researchgate.net | High functional group tolerance, established methodology for vinylation. researchgate.net |

| Direct Catalytic Dehydrogenation | 2-Methyl-4-ethyl-1H-imidazole | Discovery of novel heterogeneous catalysts for selective C-H activation. | High atom economy, reduced waste, potentially lower cost. |

Exploration of Advanced Polymer Architectures and Material Systems

The presence of a polymerizable vinyl group makes this compound an attractive monomer for creating sophisticated polymer architectures. Future research should leverage controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to synthesize well-defined polymers with tailored properties. mdpi.com

Unexplored dimensions in this area include:

Amphiphilic Block Copolymers: Synthesizing diblock copolymers by combining a hydrophilic block, such as polyethylene (B3416737) glycol (PEG), with a poly(this compound) (P2M4VIm) block. mdpi.com These structures are expected to self-assemble in aqueous solutions to form micelles or vesicles, which could be investigated for applications in drug delivery, leveraging the pH-responsiveness of the imidazole moiety. mdpi.com

Star Polymers: Using multifunctional RAFT agents to synthesize star-shaped polymers with a P2M4VIm corona. mdpi.com The high density of imidazole groups in the corona could be exploited for metal ion coordination, catalysis, or as nanoreactors. Overcoming the steric hindrance associated with growing numerous polymer arms from a central core will be a key challenge. mdpi.com

Functional Hydrogels: Creating crosslinked hydrogels from this compound, potentially copolymerized with other monomers. researchgate.netresearchgate.net The resulting materials could exhibit stimuli-responsive swelling behavior based on pH and temperature, making them candidates for sensors, actuators, or smart membranes. The imidazole groups can form metal complexes, potentially imparting shape-memory properties to the hydrogels. researchgate.net

| Polymer Architecture | Synthetic Method | Key Properties for Investigation | Potential Applications |

|---|---|---|---|

| Amphiphilic Diblock Copolymers (e.g., PEG-b-P2M4VIm) | RAFT Polymerization | Self-assembly, pH-responsive micellization, critical micelle concentration. mdpi.com | Drug delivery systems, nanoreactors. |

| Star Polymers | RAFT Polymerization (Z-group or R-group approach) mdpi.com | High functional group density, solution viscosity, metal coordination capacity. | Catalysis, rheology modifiers. |

| Stimuli-Responsive Hydrogels | Copolymerization and Crosslinking (e.g., via gamma irradiation) researchgate.net | pH- and temperature-dependent swelling, mechanical strength, metal-ion complexation. researchgate.net | Sensors, smart membranes, biomedical materials. |

Investigation of Emerging Catalytic Transformations

The imidazole ring is a powerful coordinating ligand for a wide range of metal ions. Polymers and materials derived from this compound could serve as highly effective catalyst supports or as macromolecular catalysts themselves.

Future research should be directed towards:

Immobilized Metal Nanoparticle Catalysts: Using P2M4VIm-based materials (e.g., hydrogels, functionalized particles) as templates for the in situ synthesis and stabilization of metal nanoparticles (e.g., Cu, Ag, Pd). researchgate.net The imidazole groups can coordinate with metal precursors and prevent the aggregation of the resulting nanoparticles. The catalytic activity of these hybrid materials could then be tested in reactions such as the reduction of nitrophenols or in cross-coupling reactions. researchgate.net

Single-Atom Catalysts: Exploring the ability of the nitrogen atoms in the imidazole ring to stabilize single metal atoms. This would involve designing P2M4VIm-based supports that can strongly chelate individual metal ions, leading to the creation of single-atom catalysts with maximum atom efficiency and unique catalytic selectivity.

Organocatalysis: Investigating the potential of the imidazole moiety within the polymer structure to act as a basic organocatalyst. The cooperative effect of multiple imidazole units along a polymer chain could enhance catalytic activity in reactions such as Knoevenagel condensations or Michael additions.

Advanced Computational Modeling and Predictive Studies for the Chemical Compound

Computational chemistry offers a powerful toolkit to accelerate the development and understanding of this compound and its derivatives. Predictive modeling can guide experimental efforts, saving time and resources.

Key areas for computational investigation include:

Reaction Pathway and Regioselectivity Analysis: Employing Density Functional Theory (DFT) to model proposed synthetic routes. derpharmachemica.com Calculations can elucidate reaction mechanisms, predict activation barriers, and explain the regioselectivity of reactions like N-alkylation or electrophilic substitution, guiding the design of more efficient syntheses. derpharmachemica.com

Polymer Conformational Analysis: Using molecular dynamics (MD) simulations to predict the conformational behavior of P2M4VIm chains in different solvents and conditions. These simulations can provide insights into polymer solubility, chain flexibility, and the aggregation behavior of block copolymers.

Binding Energy Calculations: Calculating the binding energies between the imidazole moiety and various metal ions. This can help predict which metals will form the most stable complexes, guiding the design of materials for catalysis or metal ion sequestration.

| Computational Method | Research Area | Predicted Properties | Impact on Research |

|---|---|---|---|

| Density Functional Theory (DFT) | Synthesis | Reaction energies, transition state structures, regioselectivity. derpharmachemica.com | Optimization of reaction conditions and catalyst selection. |

| Molecular Dynamics (MD) | Polymer Science | Polymer conformation, radius of gyration, solvent effects, self-assembly. | Predicting material properties and guiding polymer design. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Catalysis | Metal-ligand binding energies, catalytic reaction mechanisms on polymer supports. | Rational design of novel catalysts and functional materials. |

Interdisciplinary Research at the Interface of Chemistry and Bio-Inspired Systems

The imidazole ring is a fundamental component of many biological molecules, including the amino acid histidine, and plays a crucial role in enzymatic catalysis and biological interactions. mdpi.com This provides a natural link for developing bio-inspired systems based on this compound.

Future interdisciplinary research could focus on:

Bio-inspired Adhesives: The imidazole group can participate in various molecular interactions, including hydrogen bonding and metal coordination. nih.gov Inspired by the adhesive proteins of marine organisms like mussels, polymers containing this compound could be developed as components of water-resistant adhesives. nih.gov Research would focus on mimicking the catechol and amine functionalities found in mussel foot proteins by copolymerizing 2M4VIm with other functional monomers.

Biocompatible Materials: Poly(N-vinyl imidazole) has been investigated for its biocompatibility. researchgate.net Future work should assess the cytotoxicity and biocompatibility of P2M4VIm-based materials. If proven to be non-toxic, these polymers could be explored for biomedical applications such as tissue engineering scaffolds or coatings for medical implants.

Artificial Enzymes (Synzymes): The catalytic activity of histidine in enzyme active sites could be mimicked by designing P2M4VIm-based polymers with precisely arranged functional groups. These "synzymes" could be designed to catalyze specific biochemical reactions, leveraging the cooperative effects of imidazole and other co-monomer functionalities.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Methyl-4-vinyl-1H-imidazole derivatives?

Methodological Answer: Synthesis typically involves multi-step reactions under controlled conditions. For example, highlights the use of coupling reactions with substituted phenyl groups in the presence of catalysts like CuI and solvents such as DMF. Reaction temperatures (e.g., 80–100°C) and stoichiometric ratios of reactants (e.g., 1:1.2 for imidazole precursors to vinylating agents) are critical for yield optimization. Purification via column chromatography with ethyl acetate/hexane gradients ensures isolation of pure derivatives .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

Q. What purification strategies effectively isolate this compound derivatives?

Methodological Answer: Recrystallization using ethanol/water mixtures or chromatographic methods (e.g., silica gel columns with gradient elution) are standard. reports yields >85% after multiple recrystallizations, with TLC monitoring to ensure homogeneity .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound derivatives be resolved?

Methodological Answer: Use software like SHELXL ( ) for refinement, focusing on:

Q. How are computational docking methods applied to analyze binding modes of this compound derivatives?

Methodological Answer: Docking studies (e.g., AutoDock Vina) compare ligand poses with active sites of target proteins. demonstrates that substituents like aryl groups enhance binding affinity via π-π stacking. Key steps:

Q. What strategies address challenges in interpreting electron density maps for this compound structures?

Methodological Answer:

Q. How do reaction solvent choices impact the regioselectivity of this compound synthesis?

Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates via dipole interactions, favoring vinyl group addition at the 4-position. shows that solvent polarity correlates with reaction rates and byproduct formation (e.g., <5% in DMF vs. 15% in THF) .

Data Analysis and Contradiction Resolution

Q. How to reconcile conflicting NMR data for this compound derivatives across studies?

Methodological Answer:

Q. What causes variability in biological activity among structurally similar this compound derivatives?

Methodological Answer:

- QSAR Studies : Correlate logP values and substituent electronegativity with activity (e.g., para-fluoro groups enhance antimicrobial potency).

- Metabolic Stability : Assess via liver microsome assays; bulky substituents (e.g., bromophenyl) reduce CYP450-mediated degradation .

Experimental Design Considerations

Q. How to design kinetic studies for this compound reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.